molecular formula C18H18BrF3N2 B6017320 1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B6017320
M. Wt: 399.2 g/mol
InChI Key: MWKIJVNPSWEFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperazine derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its binding to the 5-HT2A receptor and inhibiting its activation by serotonin. This leads to a decrease in the downstream signaling pathways that are involved in the regulation of various physiological processes such as mood, cognition, and perception. The exact mechanism of action is still under investigation, and further studies are needed to fully understand its effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to decrease the activity of the 5-HT2A receptor and its downstream signaling pathways, leading to a decrease in the release of various neurotransmitters such as dopamine and glutamate. This has been linked to its potential therapeutic effects in various psychiatric disorders such as schizophrenia and depression.

Advantages and Limitations for Lab Experiments

1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation is its potential toxicity and side effects, which need to be carefully monitored in in vivo studies. Another limitation is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential therapeutic effects in various psychiatric disorders such as schizophrenia and depression. Further studies are also needed to fully understand its mechanism of action and its effects on other physiological processes. Additionally, its potential toxicity and side effects need to be carefully studied in in vivo models to ensure its safety for clinical use.

Synthesis Methods

The synthesis of 1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be achieved through various methods, including the reaction of 1-(4-bromobenzyl)piperazine with 3-(trifluoromethyl)benzaldehyde in the presence of a base such as potassium carbonate. Another method involves the reaction of 1-(4-bromobenzyl)piperazine with 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst. The yield of the compound can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to act as a potent antagonist of the 5-HT2A receptor, which is involved in the regulation of various physiological processes such as mood, cognition, and perception. This makes it a potential candidate for the treatment of various psychiatric disorders such as schizophrenia and depression.

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrF3N2/c19-16-6-4-14(5-7-16)13-23-8-10-24(11-9-23)17-3-1-2-15(12-17)18(20,21)22/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKIJVNPSWEFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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